molecular formula C15H15N3O3S2 B2884400 4-methyl-N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]benzamide CAS No. 341968-11-4

4-methyl-N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]benzamide

Cat. No.: B2884400
CAS No.: 341968-11-4
M. Wt: 349.42
InChI Key: UDGKEFCCOHWYAU-FOWTUZBSSA-N
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Description

4-methyl-N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]benzamide is a sophisticated chemical entity identified in patent literature as a key intermediate or target compound in the synthesis of novel kinase inhibitors. Its research value is primarily anchored in its structural framework, which is associated with potent and selective inhibition of specific kinases . This compound belongs to a class of molecules designed to modulate kinase signaling pathways, which are critical in various disease states, particularly in oncology. The mechanism of action for related compounds involves binding to the ATP-binding site of target kinases, thereby disrupting phosphorylation events and subsequent downstream signaling that drive cellular proliferation and survival . Researchers investigating the structure-activity relationships (SAR) of kinase inhibitors will find this compound invaluable for probing the effects of the 4-methylbenzamide and the unique thieno[3,2-c]thiazine 2,2-dioxide scaffold on inhibitor potency and selectivity. Its primary application is in preclinical drug discovery, serving as a crucial tool for developing new therapeutic agents against cancers and other kinase-mediated disorders.

Properties

IUPAC Name

4-methyl-N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3S2/c1-10-3-5-11(6-4-10)15(19)17-16-12-9-23(20,21)18(2)13-7-8-22-14(12)13/h3-8H,9H2,1-2H3,(H,17,19)/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDGKEFCCOHWYAU-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NN=C2CS(=O)(=O)N(C3=C2SC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/N=C/2\CS(=O)(=O)N(C3=C2SC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

To prepare 4-methyl-N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]benzamide, a multistep synthetic route is employed. The synthesis generally involves the following key steps:

  • Formation of Thiazinone Intermediate: : This involves cyclization of a suitable precursor to form a thiazinone ring structure.

  • Functionalization: : Introduction of a methyl group to the nitrogen atom of the thiazinone ring via alkylation.

  • Amino-Benzamide Coupling: : Coupling of the methylated thiazinone with 4-methylbenzamide under appropriate conditions to yield the desired compound.

Industrial Production Methods

For industrial-scale production, optimized reaction conditions are employed to maximize yield and purity. These conditions often involve:

  • Controlled temperatures and pressures.

  • Use of high-purity reagents and solvents.

  • Advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]benzamide undergoes various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation states.

  • Reduction: : Reduction reactions involving hydrogenation or the use of reducing agents can alter the thiazinone ring.

  • Substitution: : Electrophilic or nucleophilic substitution reactions can modify the functional groups present on the benzamide moiety.

Common Reagents and Conditions

  • Oxidation: : Use of potassium permanganate or chromic acid under acidic conditions.

  • Reduction: : Hydrogen gas in the presence of a palladium catalyst.

  • Substitution: : Halogenation agents for electrophilic substitution; nucleophilic agents like amines for nucleophilic substitution.

Major Products Formed

The major products from these reactions vary but generally include modified thiazinone or benzamide derivatives, depending on the specific conditions and reagents used.

Scientific Research Applications

4-Methyl-N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]benzamide finds applications in various domains, including:

  • Chemistry: : Used as a precursor or intermediate in organic synthesis and material science.

  • Biology: : Employed in biochemical studies to investigate enzyme interactions or as a fluorescent marker.

  • Medicine: : Investigated for potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

  • Industry: : Utilized in the development of novel polymers and coatings, thanks to its unique chemical properties.

Mechanism of Action

The mechanism by which 4-methyl-N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]benzamide exerts its effects involves its interaction with specific molecular targets. These can include:

  • Enzymes: : Inhibition or activation of enzymes through binding interactions.

  • Cellular Pathways: : Modulation of cellular signaling pathways, potentially affecting gene expression and cellular responses. The exact molecular mechanisms are highly dependent on the context of its application and the specific biological or chemical environment.

Comparison with Similar Compounds

Key Observations:

Core Heterocycles: The target’s thieno[3,2-c]thiazin is distinct from thiazolidinone (), triazine (), and thiadiazole () systems. The 2,2-dioxo group in the target compound enhances electron-withdrawing effects compared to non-dioxo analogs.

Synthetic Routes: The target compound likely employs coupling agents like EDCl/HOBt, as seen in for similar benzamides.

Stereochemistry: The (E)-imino configuration in the target contrasts with the (Z)-configured dihydrothiazole in , which may affect molecular packing and intermolecular interactions.

Physicochemical and Functional Comparisons

Table 2: Functional Group and Property Analysis
Compound Functional Groups Biological Activity (Inferred) Stability Notes
Target Compound Benzamide, thienothiazin, dioxo Potential kinase inhibition (analogous to ) Discontinued; limited stability data
Quinazoline derivatives () Quinazoline, trifluoromethylphenyl Anticancer (Suzuki coupling-based design) High-yield synthesis (71% for compound 16)
Thiadiazole derivatives () Thiadiazole, chlorobenzylidene Insecticidal, fungicidal Broad-spectrum activity
N-(4-Methylphenyl)-2-oxo-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazino]acetamide Thiophene, hydrazino, acetamide Unknown; structural similarity to thiophene-based drugs Hydrazine linkage may confer redox activity
Key Observations:

Thiadiazole derivatives () exhibit insecticidal activity, but the target’s thienothiazin core may offer different bioactivity profiles.

Stability and Crystallography :

  • The (Z)-dihydrothiazole derivative () demonstrates high crystallographic stability (mean σ(C–C) = 0.002 Å), whereas the target’s stability remains uncharacterized.

Electron Effects: The dioxo group in the target may enhance electrophilicity compared to non-dioxo thiazin analogs, influencing reactivity in biological systems.

Biological Activity

4-methyl-N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]benzamide is a complex organic compound belonging to the class of aniline derivatives, characterized by its unique thieno[3,2-c]thiazin ring structure. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and antitumor applications.

Chemical Structure and Properties

The molecular formula of this compound is C14H13N3O3SC_{14}H_{13}N_{3}O_{3}S, with a molecular weight of approximately 355.5 g/mol. The structure features an aromatic amine connected to a thieno[3,2-c]thiazine moiety, which is essential for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may modulate the activity of enzymes or receptors, leading to various pharmacological effects. The presence of the thiazine ring enhances its affinity for biological targets, potentially increasing its efficacy as a therapeutic agent.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of related compounds within the same class. For example, a derivative demonstrated excellent antifungal activity against Aspergillus fumigatus, outperforming standard antifungal agents like Clotrimazole . The structure-activity relationships indicate that modifications to the thiazine and benzamide components can significantly influence antimicrobial potency.

Compound Target Organism Activity Comparison
Compound 5Aspergillus fumigatusExcellent antifungalMore potent than Clotrimazole
Compound 5Staphylococcus aureusModerate antibacterialComparable to standard drugs
Compound 5Escherichia coliModerate antibacterialSimilar activity observed

Antitumor Activity

In addition to antimicrobial properties, derivatives of this compound have shown promising antitumor effects. For instance, one study reported that a related compound exhibited significant tumor growth inhibition (TGI) in an HGC-27 xenograft model . The mechanism involved regulation of cell cycle-related proteins and apoptosis markers, indicating potential for further development in cancer therapeutics.

Case Studies and Research Findings

  • Antifungal Evaluation : A series of compounds structurally related to this compound were screened against various fungal strains. The results highlighted that structural modifications could enhance antifungal efficacy significantly .
  • Antitumor Mechanisms : In vivo studies indicated that certain derivatives could regulate key proteins involved in cell cycle progression and apoptosis. These findings suggest that further exploration of the biological pathways influenced by this compound could lead to novel cancer therapies .
  • Pharmacophore Identification : Research has identified specific pharmacophore sites responsible for the biological activities observed in related compounds. These insights could guide future synthetic efforts aimed at optimizing the therapeutic profile of this compound class .

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-methyl-N-[(E)-(1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-ylidene)amino]benzamide?

The synthesis involves multi-step organic reactions, including:

  • Thieno-thiazine core formation : Cyclization of precursor thiophene derivatives under controlled temperatures (e.g., 60–80°C) in anhydrous solvents like DMF or THF.
  • Imine formation : Coupling the thieno-thiazinone intermediate with 4-methylbenzamide via an E-configuration-selective Schiff base reaction, requiring inert atmosphere (N₂/Ar) and catalytic acetic acid .
  • Purification : Use preparative HPLC or column chromatography to isolate the final product, with purity confirmed via NMR (¹H/¹³C) and LC-MS .

Advanced: How can reaction conditions be optimized to minimize by-products during synthesis?

Key variables include:

  • Temperature : Elevated temperatures (e.g., 70–90°C) may accelerate side reactions; lower temperatures (40–60°C) improve selectivity for imine formation .
  • Solvent polarity : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates but may promote hydrolysis. Use solvent mixtures (e.g., THF:MeOH 4:1) to balance reactivity and stability .
  • Catalysis : Acidic (e.g., p-TsOH) or basic (e.g., triethylamine) conditions modulate reaction pathways. Monitor progress via in-situ FT-IR or TLC to identify optimal stopping points .

Basic: What spectroscopic techniques are critical for structural confirmation?

  • ¹H/¹³C NMR : Assign peaks for the thieno-thiazine ring (e.g., δ 6.8–7.2 ppm for aromatic protons) and the E-configuration imine (δ 8.3–8.6 ppm) .
  • High-resolution MS : Confirm molecular ion [M+H]⁺ with <2 ppm mass error.
  • IR spectroscopy : Identify characteristic bands (e.g., C=O stretch at ~1680 cm⁻¹, S=O at ~1150 cm⁻¹) .

Advanced: How to resolve contradictions in spectral data interpretation for this compound?

  • Comparative modeling : Use computational tools (e.g., Gaussian or ORCA) to simulate NMR/IR spectra and compare with experimental data .
  • Isotopic labeling : Introduce ¹³C or ¹⁵N labels at ambiguous positions (e.g., imine nitrogen) to clarify assignments .
  • X-ray crystallography : Resolve ambiguous NOE correlations by obtaining a single-crystal structure .

Basic: What biological screening assays are appropriate for evaluating its activity?

  • Antimicrobial assays : Follow CLSI guidelines for MIC determination against Gram-positive (e.g., S. aureus) and fungal (e.g., C. albicans) strains, using thieno-derivative protocols .
  • Enzyme inhibition : Test against kinases or proteases via fluorescence-based assays (e.g., ADP-Glo™ kinase assay) .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

  • Analog synthesis : Modify substituents (e.g., methyl → trifluoromethyl on benzamide) and compare bioactivity .
  • Molecular docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., bacterial DNA gyrase) and validate with mutagenesis studies .
  • QSAR modeling : Build regression models using descriptors like logP, polar surface area, and H-bond donors to correlate with activity data .

Basic: What stability challenges arise during storage and handling?

  • Hydrolysis : The imine bond is prone to hydrolysis in aqueous media. Store in anhydrous DMSO at –20°C under inert gas .
  • Photo-degradation : Thieno-thiazine derivatives may degrade under UV light. Use amber vials and minimize light exposure .

Advanced: How to address discrepancies in biological activity data across studies?

  • Assay standardization : Use identical cell lines (e.g., ATCC-certified) and control compounds (e.g., ciprofloxacin for antimicrobial tests) .
  • Data normalization : Report IC₅₀ values relative to internal controls (e.g., % inhibition vs. DMSO vehicle) and validate with dose-response curves .
  • Meta-analysis : Compare results across studies using statistical tools (e.g., ANOVA) to identify outliers or methodological variability .

Basic: What computational tools are recommended for molecular modeling?

  • Docking : AutoDock Vina or Schrödinger Suite for protein-ligand interaction studies .
  • DFT calculations : Gaussian 16 for optimizing geometry and calculating electronic properties (e.g., HOMO-LUMO gaps) .
  • MD simulations : GROMACS for assessing stability of ligand-receptor complexes over 100-ns trajectories .

Advanced: How to validate the compound’s mechanism of action in complex biological systems?

  • CRISPR-Cas9 knockout : Generate gene knockouts (e.g., E. coli DNA gyrase) to confirm target specificity .
  • Pull-down assays : Use biotinylated probes to isolate target proteins from cell lysates, followed by LC-MS/MS identification .
  • Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed pathways .

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